Cobalt(III) acetylacetonate
Description
Properties
IUPAC Name |
cobalt(3+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCQEPWEBDOALW-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] | |
| Record name | Cobalt(III) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
21679-46-9 | |
| Record name | Cobalt(III) acetylacetonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q3A69X2F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Patent-Based Synthesis (Wacker-Chemie GmbH)
The patent by Wacker-Chemie GmbH outlines a streamlined process:
Optimized Laboratory Protocols
Two protocols from academic sources highlight reagent excess and temperature control:
-
Protocol 1 :
-
Protocol 2 :
Table 1: Comparison of Modern Synthesis Methods
| Method | Reactants | Excess | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Patent | 150% | 25–80°C | 95% | ≥98% | |
| Academic Protocol | 738% | 90°C | 85–90% | 99% (IR) | |
| Lab Manual | 700% | 90°C | 80% | 95% |
Reaction Mechanisms and Stoichiometric Considerations
The oxidation of to is critical. Hydrogen peroxide acts as a two-electron oxidizer, facilitated by the acidic protons of acetylacetone:
Excess acetylacetone ensures ligand availability, while elevated temperatures (80–90°C) accelerate kinetics. Over-oxidation is mitigated by maintaining a 3:1 ligand-to-metal ratio.
Purification and Crystallization Techniques
Isolation
Post-reaction mixtures are chilled to 0–5°C, inducing crystallization. Vacuum filtration removes impurities, with ethanol washes eliminating residual acetylacetone.
Recrystallization
Dissolving the crude product in hot toluene (60–70°C) followed by petroleum ether addition yields needle-like crystals. This step enhances purity to >99%, as confirmed by IR spectroscopy.
Physicochemical Properties and Characterization
Table 2: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molar Mass | 356.26 g/mol | |
| Melting Point | 210–213°C (decomposition) | |
| Solubility in Water | 3 g/L | |
| Bulk Density | 830 kg/m³ | |
| IR Spectrum (ν C=O) | 1575 cm⁻¹ |
Green Chemistry Metrics and Process Optimization
The Green Star Assessment Index (GSAI) evaluates environmental impact:
-
Global Process : 15–40/100, depending on purification. Excess and acetylacetone are key trade-offs between yield and waste.
Challenges and Stability Considerations
This compound is prone to reduction in acidic aqueous environments, reverting to . Kinetic studies show dissociation rates increase with acidity:
Storage below 30°C in airtight containers is recommended to prevent degradation .
Chemical Reactions Analysis
Ligand-Based Reactions
The acetylacetonate ligands undergo electrophilic substitution, retaining the cobalt(III) center’s octahedral geometry.
Nitration Reaction
Co(acac)₃ reacts with nitronium ions (NO₂⁺) to form nitro-substituted derivatives:
Characteristics:
-
Central CH groups in acac ligands are replaced by NO₂.
-
Reaction preserves the complex’s chirality and D₃ symmetry .
Decomposition and Stability
Co(acac)₃ exhibits kinetic inertness but decomposes under acidic conditions via ligand dissociation and cobalt reduction:
Mechanism in Acidic Aqueous Solutions
Kinetic Data
| Acid Concentration (M) | Rate Constant (s⁻¹) | Half-Life (min) |
|---|---|---|
| 1.0 | 50 | |
| 4.0 | 6.8 |
Decomposition accelerates with increasing acidity, releasing Co²⁺ into the aqueous phase .
Oxidation Reactions
-
Alcohol Oxidation: Converts primary alcohols to ketones using O₂ or peroxides .
-
Epoxidation of Alkenes: Mediates oxygen transfer to form epoxides with high stereoselectivity .
Polymerization
Example: Synthesis of β-Keto Esters
Cobalt Oxide Nanoparticles
-
Process: Pyrolysis of Co(acac)₃ at 300–500°C in inert atmosphere.
Electrospun Catalytic Fibers
Scientific Research Applications
Chemical Synthesis
Cobalt(III) acetylacetonate serves as a vital precursor in the synthesis of various cobalt-containing compounds. It is utilized as a reagent in organic synthesis, particularly in the formation of β-keto esters through reactions with ethyl acetoacetate. The following table summarizes key reactions involving this compound:
Catalysis
This compound is recognized for its catalytic properties in several chemical reactions:
- Oxidation Reactions : It catalyzes the oxidation of alcohols and hydrocarbons, enhancing reaction rates significantly.
- Epoxidation : The compound is effective in the epoxidation of alkenes, facilitating the formation of epoxides from olefins.
- Polymerization : It is utilized as a catalyst in the polymerization processes, particularly for olefins.
The following table illustrates specific catalytic applications:
Materials Science
In materials science, this compound is employed as a precursor for synthesizing cobalt oxide nanoparticles, which have applications in energy storage devices and catalysis.
- Nanoparticle Synthesis : Cobalt oxide nanoparticles derived from this compound exhibit unique electronic and magnetic properties beneficial for various applications.
- Colorants : Cobalt compounds are historically used to produce vibrant blue pigments for paints and ceramics.
The following table summarizes its role in materials science:
| Application | Details | Potential Uses | Reference |
|---|---|---|---|
| Nanoparticle synthesis | Precursor for cobalt oxide nanoparticles | Energy storage, catalysis | |
| Pigment production | Source of blue pigments | Paints, glass coloring |
Biochemical Applications
This compound has notable applications in biochemistry:
- MRI Contrast Agent : Its paramagnetic properties make it suitable as a contrast agent in magnetic resonance imaging (MRI), enhancing image quality.
- Model Compound : It serves as a model for studying metal ion behavior in biological systems due to its stable coordination environment.
The following table highlights its biochemical applications:
Case Study 1: Catalytic Activity in Alcohol Oxidation
A study demonstrated that this compound effectively catalyzes the oxidation of alcohols to carbonyl compounds under mild conditions. The reaction showed improved yields compared to traditional methods, highlighting its utility in organic synthesis.
Case Study 2: Synthesis of Cobalt Oxide Nanoparticles
Research indicated that this compound can be thermally decomposed to produce cobalt oxide nanoparticles with tunable sizes and morphologies. These nanoparticles exhibited enhanced electrochemical performance when used in supercapacitors.
Mechanism of Action
The mechanism of action of cobalt(III) acetylacetonate involves its ability to form stable coordination complexes with various ligands. The acetylacetonate ligands bind to the cobalt ion in a bidentate fashion, forming a six-membered chelate ring . This coordination mode influences the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.
Comparison with Similar Compounds
Calcium(III) Acetylacetonate
Formula : Ca(C₅H₇O₂)₃
Molecular Weight : 318.4 g/mol
Appearance : White crystalline powder
Applications :
Manganese(III) Acetylacetonate
Formula : Mn(C₅H₇O₂)₃
Applications :
- Primary drier in solvent-borne alkyd coatings, competing with cobalt(II) 2-ethylhexanoate .
- Explored as a low-toxicity alternative to cobalt-based catalysts .
Key Differences : - Redox Behavior : Mn(III) exhibits lower catalytic efficiency in autoxidation compared to Co(III), requiring higher concentrations for similar performance .
- Stability : Mn(III) complexes are more prone to hydrolysis under humid conditions .
Iron(III) Acetylacetonate
Formula : Fe(C₅H₇O₂)₃
Applications :
- Synthesis of iron-cobalt nanocubes for magnetic biosensing .
- Precursor for carbon nanofibers in electrocatalysis . Key Differences:
- Magnetic Properties: Fe(III) acetylacetonate-derived nanomaterials show stronger ferromagnetism than Co(III) variants, useful in biomedical applications .
- Cost : Iron is cheaper but less catalytically active in hydroperoxide decomposition compared to Co(II/III) .
Cobalt(II) Acetylacetonate
Applications:
- Catalytic deperoxidation of tert-butylhydroperoxide via Co(II)/Co(III) redox cycling .
- Precursor for cobalt-incorporated carbon nanofibers . Key Differences:
- Oxidation State : Co(II) is more reactive in redox reactions but less stable in oxidative environments than Co(III) .
- Coordination Geometry : Co(II) adopts octahedral or square-planar geometries, while Co(III) is strictly octahedral .
Nickel(II) and Palladium(II) Acetylacetonates
Formulas : Ni(acac)₂, Pd(acac)₂
Applications :
- Hydrogenation catalysts and precursors for alloy nanoparticles . Key Differences:
- Electronic Structure : Ni²⁺ (d⁸) and Pd²⁺ (d⁸) favor square-planar geometries, unlike Co(III)’s octahedral preference.
- Catalytic Niche : More effective in hydrogenation than oxidation, contrasting with Co(III)’s oxidative proficiency .
Data Table: Comparative Properties of Metal Acetylacetonates
| Property | Co(III) Acac | Ca(III) Acac | Mn(III) Acac | Fe(III) Acac | Co(II) Acac |
|---|---|---|---|---|---|
| Formula | Co(C₅H₇O₂)₃ | Ca(C₅H₇O₂)₃ | Mn(C₅H₇O₂)₃ | Fe(C₅H₇O₂)₃ | Co(C₅H₇O₂)₂ |
| Molecular Weight | 356.26 | 318.4 | 352.20 | 353.17 | 257.15 |
| Oxidation State | +3 | +3 | +3 | +3 | +2 |
| Structure | Monomeric | Monomeric | Monomeric | Monomeric | Oligomeric |
| Key Applications | Catalysis, coatings | Polymer stabilizer | Alkyd driers | Nanomaterials | Deperoxidation |
| Toxicity | H317, H334 | Low | Moderate | Moderate | H302, H312 |
Research Findings and Mechanistic Insights
- Redox Catalysis : Co(III) acetylacetonate excels in oxidation reactions due to its high oxidation state and stable octahedral geometry. For example, it outperforms Mn(III) in alkyd coating drying by accelerating radical chain reactions .
- Nanomaterial Synthesis: Co(III) and Fe(III) acetylacetonates are co-used in electrospinning to create bimetallic nanofibers with enhanced CO₂ hydrogenation activity .
- Safety : Co(III) derivatives require stringent handling compared to Ca(III) or Mn(III) due to their respiratory and skin hazards .
Biological Activity
Cobalt(III) acetylacetonate, a coordination compound of cobalt, has garnered attention in various fields due to its biological activities, particularly its potential as an antibacterial and anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula , features a cobalt ion coordinated to three acetylacetonate ligands. This octahedral structure enhances its stability and reactivity in biological systems. The compound is known for its ability to undergo redox reactions, which are crucial for its biological activity.
Antibacterial Activity
Research indicates that cobalt(III) complexes exhibit significant antibacterial properties. A study comparing various cobalt(III complexes demonstrated that these compounds are effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The antibacterial mechanism is believed to involve:
- DNA Binding : Cobalt(III) complexes can intercalate into DNA, causing structural damage that inhibits bacterial replication .
- Cell Membrane Disruption : The lipophilicity of these complexes enhances their ability to penetrate bacterial cell membranes, leading to increased permeability and cell lysis .
Efficacy Comparison
Table 1 summarizes the antibacterial activity of this compound compared to standard antibiotics.
| Compound | Activity Against E. coli | Activity Against S. aureus | Reference |
|---|---|---|---|
| This compound | Moderate | High | |
| Ciprofloxacin | High | High |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies show that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) cells.
The anticancer activity is attributed to:
- DNA Interaction : Similar to its antibacterial action, this compound binds to DNA, disrupting cellular processes critical for cancer cell survival .
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress that damages cellular components .
Case Studies
One notable study demonstrated that this compound exhibited a significant cytotoxic effect on MCF-7 cells with an IC50 value indicating potent activity. The binding affinity of this complex to bovine serum albumin (BSA) was also reported as relatively high, suggesting effective bioavailability in physiological conditions .
Toxicity and Safety Profile
While this compound shows promising biological activity, it is essential to consider its safety profile. The compound has been identified as a skin sensitizer, which may limit its application in therapeutic settings without proper safety measures . Further research is needed to evaluate its long-term toxicity and potential side effects in vivo.
Q & A
Q. What are the standard synthesis methods for cobalt(III) acetylacetonate, and how can purity be ensured?
this compound is typically synthesized by oxidizing cobalt(II) salts in the presence of acetylacetone. A common method involves reacting cobalt(II) nitrate or chloride with acetylacetone under basic conditions, followed by oxidation with hydrogen peroxide or atmospheric oxygen. The product crystallizes as dark green crystals (melting point: 241°C) . To ensure purity, recrystallization from organic solvents like benzene or ethanol is recommended. Elemental analysis (C, H, Co) and spectroscopic techniques (IR, UV-Vis) should confirm ligand coordination and absence of residual cobalt(II) impurities. Note that hydration during storage may alter elemental analysis results, requiring careful correction for water content .
Q. What safety protocols are critical when handling this compound?
While not classified as acutely toxic, long-term exposure to cobalt compounds requires precautions:
- Workplace exposure limits (WEL): 0.1 mg/m³ (as cobalt) due to carcinogenic potential .
- Use fume hoods for powder handling to avoid inhalation.
- Immediate rinsing with water for skin/eye contact and medical consultation if symptoms persist .
- Store in airtight containers at room temperature, away from incompatible substances like strong acids or oxidizers .
Q. How is this compound characterized to confirm structural integrity?
Key characterization methods include:
- FT-IR Spectroscopy : Confirm acetylacetonate ligand coordination via ν(C=O) and ν(C-O) stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively).
- UV-Vis Spectroscopy : Detect d-d transitions in the visible range (e.g., 550–650 nm for Co³+ complexes).
- Elemental Analysis : Verify C, H, and Co content. Adjust for hydration discrepancies using oxygen analysis .
- X-ray Diffraction (XRD) : Validate crystalline structure and phase purity.
Advanced Research Questions
Q. How do reaction conditions (e.g., oxygen pressure, temperature) influence this compound’s catalytic activity in oxidation reactions?
this compound acts as a catalyst in olefin epoxidation and allylic oxidation. Key variables include:
- Oxygen Pressure : At 82°C, no reaction occurs below 15 psi O₂, but increasing pressure (e.g., 150 psi) accelerates epoxide formation. Decomposition to inactive cobalt oxide occurs above 107°C under high O₂ .
- Temperature : Below 60°C, the complex remains stable; above 130°C, it degrades completely, releasing CO₂ .
- Radical Pathways : Additives like azobisisobutyronitrile (AIBN) enhance epoxide yields by initiating radical chains, while hydroquinone inhibits them .
Table 1. Effect of Oxygen Pressure on Epoxide Yield (82°C, 18 h)
| O₂ Pressure (psi) | Epoxide Yield (%) |
|---|---|
| 15 | 0 |
| 150 | 65 |
Q. How can researchers resolve contradictions in elemental analysis data for this compound?
Discrepancies in C/H content often arise from hydration during storage. For example, inclusion of 0.25 equivalents of H₂O aligns theoretical and experimental values. Methodological solutions include:
- Thermogravimetric Analysis (TGA) : Quantify water loss upon heating.
- Oxygen Analysis : Directly measure oxygen content to correct for hydration .
- Karl Fischer Titration : Determine precise water content in batches.
Q. What mechanistic insights explain this compound’s role in oxidation reactions?
The complex facilitates oxidation via two pathways:
- Radical Mechanism : O₂ reacts with Co(III) to generate peroxy radicals, initiating chain reactions. EPR spectroscopy can detect radical intermediates.
- Direct Oxygen Transfer : Co(III) activates O₂ for electrophilic attack on olefins, evidenced by first-order kinetics in substrate and catalyst . Kinetic studies using stopped-flow techniques or isotopic labeling (¹⁸O₂) can distinguish pathways.
Q. How is this compound utilized in advanced material synthesis?
- Magnetic Nanoparticles : As a precursor for CoFe₂O₄ spinel structures via thermal decomposition (e.g., 300–400°C in oleic acid/octadecene) .
- Metal-Organic Frameworks (MOFs) : Combined with Zn²+ and terephthalic acid to create FeCoZn-MOFs with enhanced microwave absorption .
- Photocatalysts : In ternary composites (e.g., Bi₂O₃/BN/Co₃O₄) for antibiotic degradation under visible light, achieving >90% norfloxacin removal in 120 minutes .
Q. What experimental strategies optimize this compound’s stability in catalytic systems?
- Ligand Modification : Replace acetylacetonate with carboxylates (e.g., pivalate) to enhance solubility and reduce decomposition .
- Low-Temperature Reactions : Maintain temperatures below 60°C to prevent Co(III) → Co(II) reduction.
- Inert Atmosphere : Use argon or nitrogen to suppress oxidative degradation during prolonged reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
